molecular formula C19H17ClN2O4S2 B12189972 N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide

Cat. No.: B12189972
M. Wt: 436.9 g/mol
InChI Key: KGDUJKOFTSFIDP-UHFFFAOYSA-N
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Description

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group, a phenoxyacetamide moiety, and a thiazole ring with a unique structure that includes a dioxido group.

Preparation Methods

The synthesis of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors, such as 4-chlorobenzoic acid and thioamides, under specific conditions.

    Introduction of the Phenoxyacetamide Moiety: This step involves the reaction of the thiazole intermediate with phenoxyacetic acid or its derivatives.

    Oxidation: The final step may involve the oxidation of the thiazole ring to introduce the dioxido groups, using oxidizing agents like hydrogen peroxide or other suitable reagents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.

    Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, and cell division.

The exact molecular targets and pathways depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

N-[(2Z)-3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide can be compared with other thiazole derivatives, such as:

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a thiazole ring, resulting in different chemical and biological properties.

Properties

Molecular Formula

C19H17ClN2O4S2

Molecular Weight

436.9 g/mol

IUPAC Name

N-[3-(4-chlorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenoxyacetamide

InChI

InChI=1S/C19H17ClN2O4S2/c20-13-6-8-14(9-7-13)22-16-11-28(24,25)12-17(16)27-19(22)21-18(23)10-26-15-4-2-1-3-5-15/h1-9,16-17H,10-12H2

InChI Key

KGDUJKOFTSFIDP-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)COC3=CC=CC=C3)N2C4=CC=C(C=C4)Cl

Origin of Product

United States

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